Silver(II) Pyridine-2-carboxylate

説明

Contextualization of High Oxidation State Silver Complexes

For a long time, silver(II) and silver(III) complexes were considered chemical curiosities, prone to instability. acs.org However, it is now understood that the stability of these high-oxidation-state metal ions is largely determined by the coordinating ligands. acs.org The appropriate ligand environment can effectively stabilize these otherwise reactive species, opening the door to their systematic study and application. acs.orgnih.gov The Ag(II) ion, with its d⁹ electron configuration, is a potent oxidizing agent, a characteristic that defines much of its chemistry. royalsocietypublishing.orgodinity.com The synthesis of these complexes often requires carefully controlled conditions to prevent the reduction of silver(II) to the more common silver(I) state. evitachem.com

Significance of Pyridine-2-carboxylate as a Chelating Ligand

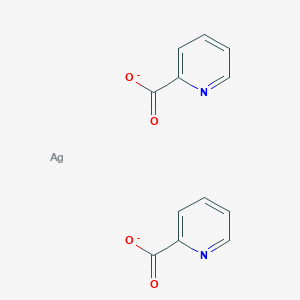

The anion of pyridine-2-carboxylic acid, also known as picolinic acid, is pyridine-2-carboxylate (pic). ionicviper.org This ligand plays a crucial role in stabilizing the silver(II) ion. Pyridine-2-carboxylate acts as a bidentate chelating ligand, coordinating to the silver center through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the carboxylate group. ionicviper.orgcymitquimica.com This chelation enhances the stability of the resulting complex. The formation of a stable ring structure with the metal ion is a key factor in mitigating the high oxidizing power of Ag(II). ionicviper.org The use of pyridinecarboxylate ligands has been instrumental in stabilizing high-oxidation-state silver cations for further study. nih.gov

Overview of Research Trajectories in Silver(II) Chemistry

Research into silver(II) chemistry has followed several key trajectories. A significant area of focus has been the synthesis and structural characterization of various silver(II) complexes with different ligands, including pyridine carboxylates and tetraazamacrocycles. evitachem.comresearchgate.net These studies aim to understand the coordination geometries and electronic structures that lead to stable Ag(II) compounds. ionicviper.org

Another important research avenue is the investigation of the oxidizing properties of silver(II) complexes. evitachem.com For instance, silver(II) picolinate (B1231196) has been shown to be an effective oxidizing agent for converting alcohols and aldehydes to ketones or carboxylic acids. cdnsciencepub.com More recent research has also explored the potential of silver(II) complexes as antimicrobial agents, leveraging their strong oxidizing capabilities to attack cellular components. nih.gov Furthermore, the magnetic properties of silver(II) complexes, stemming from the d⁹ configuration with one unpaired electron, have garnered interest, with studies exploring their electron paramagnetic resonance (EPR) spectra and potential applications in spintronics. royalsocietypublishing.orgresearchgate.net

Interactive Data Table: Properties of Silver(II) Pyridine-2-carboxylate

| Property | Value/Description | Reference |

| Chemical Formula | C₁₂H₈AgN₂O₄ | cymitquimica.com |

| Common Names | Silver(II) picolinate | evitachem.com |

| CAS Number | 14783-00-7 | cymitquimica.com |

| Appearance | Light yellow to brown powder or crystalline solid | evitachem.com |

| Oxidation State of Silver | +2 | evitachem.com |

| Coordination | The pyridine-2-carboxylate anion acts as a bidentate ligand, coordinating through the pyridine nitrogen and a carboxylate oxygen. | ionicviper.orgcymitquimica.com |

| Key Property | Strong oxidizing agent | evitachem.com |

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

pyridine-2-carboxylate;silver | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5NO2.Ag/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9);/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXVTYGOLNYKET-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Ag] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8AgN2O4-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552021 | |

| Record name | pyridine-2-carboxylate;silver | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14783-00-7 | |

| Record name | pyridine-2-carboxylate;silver | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

General Synthetic Strategies for Silver(II) Pyridine-2-carboxylate

The formation of this compound is primarily achieved through the oxidation of a silver(I) precursor in the presence of pyridine-2-carboxylic acid (picolinic acid).

Aqueous Phase Synthesis Protocols

The synthesis of this compound is commonly conducted in an aqueous medium. evitachem.comionicviper.org A typical procedure involves the reaction of silver nitrate (B79036) with pyridine-2-carboxylic acid in water. evitachem.comionicviper.org The reaction is generally performed at room temperature. ionicviper.org The use of an aqueous or alcoholic medium is often employed, and careful control over temperature and pH is crucial for optimizing the yield and purity of the final product. evitachem.com

For instance, a general method involves dissolving silver nitrate and picolinic acid in water. A suitable base, such as sodium carbonate, may be added to facilitate the deprotonation of the carboxylic acid. ionicviper.org The subsequent addition of a strong oxidizing agent initiates the formation of the silver(II) complex.

Oxidation of Silver(I) Precursors

The synthesis of this compound necessitates the oxidation of a silver(I) salt, as the Ag(II) state is not stable in aqueous solution without appropriate ligands. ionicviper.org Silver nitrate is a commonly used silver(I) precursor. evitachem.comionicviper.org The oxidation process elevates silver from its more stable +1 oxidation state to the highly oxidizing +2 state. wikipedia.orgroyalsocietypublishing.org This transformation is central to the formation of the desired complex. The stability of the resulting Ag(II) complex is dependent on the coordinating ligand, in this case, the picolinate (B1231196) ion. wikipedia.org

Role of Oxidizing Agents in Silver(II) Formation

Strong oxidizing agents are essential to drive the conversion of Ag(I) to Ag(II). ionicviper.orgwikipedia.org Persulfate salts, such as ammonium (B1175870) peroxodisulfate or potassium persulfate, are frequently employed for this purpose. ionicviper.orgnih.govhomescience.net The persulfate ion (S₂O₈²⁻) is a potent oxidant capable of generating the Ag(II) species in solution. nih.govrsc.org

The mechanism of oxidation by persulfate involves the formation of the sulfate (B86663) radical anion (SO₄⁻•), which then oxidizes Ag(I) to Ag(II). nih.gov Another proposed mechanism suggests the direct oxidation of Ag(I) by the persulfate ion to form Ag(II). rsc.org The Ag(II) ion, once formed, is a powerful oxidizing agent itself. ionicviper.orgroyalsocietypublishing.org The presence of a suitable ligand like picolinate is crucial to stabilize the Ag(II) ion in the resulting complex. wikipedia.org Other strong oxidizing agents like ozone can also produce aqueous Ag²⁺, but persulfate oxidation is generally necessary for forming stable complexes with heterocyclic amines. wikipedia.org

Ligand Preparation and Modification for Coordination

The picolinate ligand, derived from pyridine-2-carboxylic acid, plays a critical role in the synthesis and stability of the silver(II) complex.

Deprotonation of Pyridine-2-carboxylic Acid

Pyridine-2-carboxylic acid, also known as picolinic acid, must be deprotonated to form the picolinate anion, which then coordinates to the silver ion. ionicviper.orgresearchgate.net This deprotonation is typically achieved by reacting the acid with a suitable base, such as sodium carbonate, in the reaction mixture. ionicviper.org The picolinate ion acts as a chelating ligand, binding to the metal ion through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the carboxylate group. ionicviper.org The formation of this chelate ring contributes to the stability of the resulting complex. The deprotonation of the carboxylic acid group is a crucial step for the ligand to effectively coordinate with the metal center. acs.org

Synthesis and Application of Pyridine-2-carboxylate Ester Derivatives

While the primary focus is on the direct use of picolinic acid, its ester derivatives can also be synthesized and utilized in coordination chemistry. The synthesis of pyridine-2-carboxylate esters often involves the reaction of 6-(methoxycarbonyl)pyridine-2-carboxylic acid with an alcohol in the presence of a coupling agent or after conversion to an acyl chloride. tandfonline.comukm.myresearchgate.net For example, 6-(methoxycarbonyl)pyridine-2-carboxylic acid can be reacted with thionyl chloride to form the acyl chloride, which is then reacted with an appropriate amine to yield an amide ester derivative. ukm.my These modified ligands can then be used to form complexes with various metals, including zinc and copper. tandfonline.commdpi.com The ester functionality can influence the electronic properties and coordination behavior of the ligand, potentially leading to complexes with different structures and reactivity.

Comparative Studies with Analogous Pyridinecarboxylate Ligands

The position of the carboxyl group on the pyridine ring significantly influences the resulting silver complex's structure and properties. While this compound forms a neutral complex, silver(I) complexes with nicotinic acid (pyridine-3-carboxylic acid) and isonicotinic acid (pyridine-4-carboxylic acid) have also been synthesized and studied. acs.orgscribd.comrsc.org

For instance, silver(I) nicotinate (B505614) has been shown to form two different structural types, both featuring a three-coordinated silver(I) ion. acs.org In contrast, the reaction of silver nitrate with isonicotinic acid derivatives can yield complexes like [Ag(isonicotinamido)2-μ-O,O'(NO3)]2 and [Ag(ethyl isonicotinato)2(NO3)]. acs.org These studies highlight the versatility of pyridinecarboxylic acids as ligands in the synthesis of silver complexes with diverse structural motifs. acs.orgscribd.comrsc.org

Reaction Conditions and Optimization Strategies

The synthesis of this compound is sensitive to various reaction parameters, which must be carefully controlled to achieve optimal yield and purity. evitachem.com

Influence of Temperature on Synthetic Outcomes

Temperature plays a critical role in the synthesis of silver complexes. For this compound, the synthesis is typically conducted at room temperature. ionicviper.org However, studies on other metal-organic frameworks have shown that temperature can influence the dimensionality and topology of the resulting structures. rhhz.net For example, in the synthesis of 2-pyridinecarboxaldehyde-modified chitosan-silver complexes, the silver content reached a maximum at 70 °C, with higher temperatures leading to a decreased binding rate. mdpi.com While specific studies on the effect of a wide temperature range on this compound synthesis are limited, the principle that temperature affects reaction kinetics and product formation is well-established. rhhz.net The silver compound, once formed, is known to decompose in solution within a few days at ambient temperature, necessitating storage at lower temperatures, such as in a refrigerator. ionicviper.org

Solvent System Effects on Complex Formation

The choice of solvent is another crucial factor in the synthesis of this compound. The reaction is typically carried out in an aqueous or alcoholic medium. evitachem.com The solvent not only dissolves the reactants but can also influence the coordination environment of the metal ion. nih.gov For example, in the synthesis of silver(I) complexes with nicotinate-type ligands, a mixture of water and ethanol (B145695) is used. acs.org The solubility of the ligand and the silver salt in the chosen solvent system is a key consideration for efficient reaction. acs.orgevitachem.com

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction parameters is essential for maximizing the yield and purity of this compound. This involves carefully controlling the stoichiometry of the reactants, pH, and reaction time. ionicviper.orgevitachem.commdpi.com

In a typical synthesis, picolinic acid is deprotonated using a base like sodium carbonate to form the picolinate anion, which then coordinates to the silver ion. odinity.comionicviper.org The oxidation of silver(I) to the less stable silver(II) state is achieved using a strong oxidizing agent such as ammonium peroxodisulfate. odinity.comionicviper.org The reaction is generally carried out at room temperature in water. ionicviper.org A study on the synthesis of silver(II) picolinate reported a yield of 67% for the blue crystalline solid. odinity.com Another preparation method involves the reaction of silver nitrate and pyridine-2-carboxylic acid in an aqueous or alcoholic medium, often with a base to facilitate the formation of the carboxylate salt. evitachem.com Purification of the synthesized product can be achieved through recrystallization. evitachem.com

The table below summarizes the reactants and conditions for a typical synthesis of this compound.

| Reactant/Condition | Details |

| Silver Salt | Silver(I) Nitrate (AgNO₃) odinity.comionicviper.org |

| Ligand | Pyridine-2-carboxylic acid (Picolinic acid) odinity.comionicviper.org |

| Oxidizing Agent | Ammonium peroxodisulfate ((NH₄)₂S₂O₈) odinity.comionicviper.org |

| Base | Sodium Carbonate (Na₂CO₃) odinity.comionicviper.org |

| Solvent | Water odinity.comionicviper.org |

| Temperature | Room Temperature ionicviper.org |

Advanced Structural Characterization and Spectroscopic Investigations

Molecular and Crystal Structure Elucidation

The precise arrangement of atoms and molecules in the solid state is fundamental to understanding the properties of Silver(II) Pyridine-2-carboxylate. X-ray crystallography stands as the primary tool for this purpose, revealing intricate details from the atomic to the supramolecular level.

While a definitive single-crystal X-ray structure for the simple Silver(II) bis(pyridine-2-carboxylate) complex is not extensively detailed in the literature, diffraction studies on closely related silver(II) carboxylates provide significant insights into its likely structural characteristics. evitachem.com These studies consistently point towards the formation of complex, ordered structures, which can manifest as either discrete multinuclear units or extended polymeric arrangements. evitachem.com

For instance, the analysis of Silver(II) bis(pyridine-2,6-dicarboxylate) monohydrate, a structurally analogous compound, revealed an orthorhombic crystal system. researchgate.net The crystallographic data for this related compound underscores the capability of pyridine-dicarboxylate ligands to form well-defined, crystalline solids with silver(II).

Table 1: Crystallographic Data for the Related Compound Silver(II) Bis(pyridine-2,6-dicarboxylate) Monohydrate

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnna |

| a (Å) | 7.874(5) |

| b (Å) | 10.942(7) |

| c (Å) | 17.734(12) |

This data pertains to a related compound and is presented for comparative insight into the structural possibilities for Silver(II) carboxylate complexes. researchgate.net

Powder X-ray diffraction (PXRD) is another valuable technique, particularly for confirming the phase purity of synthesized this compound, which typically appears as a light yellow to brown crystalline powder. evitachem.comtcichemicals.com Studies on other silver carboxylates, like silver arachidate, have demonstrated the power of high-resolution PXRD in determining complex structures, including polymeric networks formed in the solid state. cambridge.org

The d⁹ electronic configuration of the Ag(II) ion makes it susceptible to Jahn-Teller distortions, leading to coordination geometries that deviate from perfect octahedral symmetry. The coordination environment around the central silver(II) ion in complexes with pyridine-carboxylate ligands is a subject of significant interest.

In the case of Silver(II) bis(pyridine-2,6-dicarboxylate) monohydrate, the silver atom is six-coordinate, bonded to the nitrogen and two oxygen atoms from each of the two tridentate ligands. researchgate.net This arrangement leads to a complex coordination sphere. Another related compound, Bis(pyridine-2,3-dicarboxylato)silver(II) dihydrate, features a distorted octahedral geometry around the silver(II) ion. evitachem.com

Historically, early magnetic susceptibility studies on Silver(II) dipicolinate tetrahydrate suggested a pseudo-tetrahedral configuration, which was noted as being distinct from the square planar geometry commonly observed for the isoelectronic copper(II) ion. evitachem.comrsc.org However, square planar or tetragonally distorted octahedral geometries are generally expected for Ag(II) complexes. The specific geometry is heavily influenced by the nature of the ligand and the potential for intermolecular interactions in the crystal lattice. evitachem.com

Beyond the individual molecule, the arrangement of this compound complexes in the crystal lattice gives rise to supramolecular structures. X-ray diffraction studies on analogous silver carboxylates indicate a strong tendency to form extended networks. evitachem.com

One common structural motif in silver carboxylates involves the formation of dimeric units, where two silver atoms are bridged by four carboxylate groups, creating an 8-membered ring. These dimers can be further linked by four-membered Ag-O rings, resulting in one-dimensional polymeric chains. cambridge.org While this specific arrangement is detailed for Ag(I) carboxylates, the potential for bridging interactions via the carboxylate group in the Ag(II) complex suggests that similar polymeric or network structures are plausible. evitachem.com In other related silver complexes, hydrogen bonding plays a crucial role in connecting individual complex units, leading to the formation of extensive three-dimensional networks. researchgate.net

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to probe the vibrational modes of molecules. For this compound, it provides direct evidence of ligand coordination and allows for the identification of key functional groups within the complex. ionicviper.org

The comparison of the IR spectrum of this compound with that of free picolinic acid reveals characteristic shifts in vibrational frequencies that confirm the coordination of the ligand to the silver(II) center.

Key spectral regions of interest include:

Carboxylate Group Vibrations: Upon deprotonation and coordination to the silver ion, the C=O stretching vibration of the carboxylic acid group is replaced by two distinct bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate (COO⁻) group. The positions of these bands and the difference between them (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bridging).

Pyridine (B92270) Ring Vibrations: The coordination of the pyridine nitrogen atom to the silver(II) ion results in shifts of the pyridine ring deformation and stretching vibrations to higher frequencies. researchgate.net For example, deformation vibrations of the aromatic ring, often observed in the 700-800 cm⁻¹ region, are sensitive to metallation and provide evidence that the nitrogen atom is involved in bonding. researchgate.net

These spectral shifts provide a diagnostic fingerprint for the formation of the this compound complex and are essential for its characterization. rsc.orgionicviper.org

Table 2: Key Compound Names Mentioned

| Compound Name | Synonym(s) |

|---|---|

| This compound | Silver(II) picolinate (B1231196), Picolinic Acid Silver(II) Salt, Pyridine-2-carboxylic Acid Silver(II) Salt |

| Pyridine-2-carboxylic acid | Picolinic acid |

| Silver(II) bis(pyridine-2,6-dicarboxylate) monohydrate | |

| Bis(pyridine-2,3-dicarboxylato)silver(II) dihydrate | |

| Silver(II) dipicolinate tetrahydrate | |

| Copper(II) |

Electronic Absorption Spectroscopy (UV-Vis Spectroscopy)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a fundamental technique used to investigate the electronic structure of transition metal complexes like this compound ionicviper.org. This method probes the electronic transitions that occur when the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum, causing electrons to be promoted from lower to higher energy levels libretexts.org. For a Silver(II) complex, which has a d⁹ electron configuration, these transitions involve the rearrangement of valence electrons within the d-orbitals of the metal and the molecular orbitals formed with the ligands ionicviper.orglibretexts.org. The resulting spectrum, a plot of absorbance versus wavelength, provides critical information about the energy differences between the electronic ground state and various excited states odinity.com.

The electronic spectrum of this compound is characterized by a broad, intense, composite absorption band in the visible region odinity.comionicviper.org. This band is primarily attributed to a Ligand-to-Metal Charge Transfer (LMCT) transition libretexts.orgodinity.comwikipedia.orglibretexts.org. In an LMCT transition, an electron is excited from a molecular orbital that is predominantly ligand in character to one that is predominantly metal in character wikipedia.orglibretexts.org. This process is favored in this complex due to the high +2 oxidation state of the silver ion, which makes it an effective electron acceptor, and the ability of the picolinate ligand to be oxidized libretexts.org.

LMCT bands are typically very intense, with molar absorptivity (ε) values that can exceed 50,000 L mol⁻¹ cm⁻¹, because they are fully allowed by spectroscopic selection rules libretexts.orgwikipedia.org. This is in stark contrast to d-d transitions—the excitation of electrons between d-orbitals of the metal center—which are Laporte (parity) forbidden and thus result in much weaker absorption bands, typically with ε values of 20 L mol⁻¹ cm⁻¹ or less libretexts.orgwikipedia.org.

In the case of this compound, the expected d-d transitions are obscured by the much more intense LMCT band odinity.com. Furthermore, as a second-transition series metal, silver exhibits a larger ligand field splitting energy compared to its first-series counterpart, copper odinity.com. This increased splitting energy contributes to the broadness of the absorption band and shifts the transitions to higher energies odinity.com.

Table 1: Electronic Absorption Spectral Data for this compound

| Spectral Feature | Wavelength (nm) | Assignment | Intensity |

|---|

Note: The table is generated based on qualitative descriptions and representative spectra, as precise molar absorptivity values are difficult to obtain due to the compound's low solubility odinity.com. The peak is broad and covers a significant portion of the visible spectrum ionicviper.org.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for studying compounds with unpaired electrons, making it ideally suited for the d⁹ Ag(II) ion in this compound ionicviper.orgodinity.com. The ESR spectrum provides direct evidence for the presence of a single unpaired electron, confirming the +2 oxidation state of the silver center odinity.com.

The analysis of the solid-state ESR spectrum yields the principal components of the g-tensor, which are key spin Hamiltonian parameters ionicviper.org. For this compound, the spectrum is axial, characterized by two g-values: g|| (parallel) and g⊥ (perpendicular) ionicviper.org. These parameters provide detailed information about the electronic ground state and the orbital that the unpaired electron occupies. The observed g-values are consistent with a dₓ²-y² ground state, which is common for d⁹ ions in tetragonally distorted or square planar environments odinity.com. The data indicate that the electron density is equivalent in the x and y directions, with a different value along the z-axis odinity.com.

Table 2: ESR Spin Hamiltonian Parameters for Solid-State this compound | Parameter | Value | Interpretation | | :--- | :--- | :--- | | g|| | ~2.18 | Component parallel to the principal magnetic axis. | | g⊥ | ~2.04 | Component perpendicular to the principal magnetic axis. | | Unpaired Electrons | 1 | Consistent with Ag(II) (d⁹ configuration). |

Note: Values are approximate, based on representative spectra from experimental studies ionicviper.org.

Analysis of g-Values and Hyperfine Interactions for Structural Insights

Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for probing the electronic structure of paramagnetic species like Silver(II) complexes. The analysis of g-values, derived from EPR spectra, provides significant insights into the geometry and the nature of the metal-ligand bonding. For Silver(II) pyridine carboxylate systems, EPR spectra of polycrystalline powders are typically recorded at both room and liquid nitrogen temperatures. researchgate.net

The calculated g-values for related Silver(II) complexes, such as those with methyl isonicotinate (B8489971) and ethyl nicotinate (B505614), are consistent with complexes containing the [AgL₄]²⁺ ion where L represents a pyridine-based ligand. researchgate.net In solid-state EPR spectra of these Silver(II) complexes, hyperfine coupling to the silver or nitrogen nuclei is generally not resolved. researchgate.net However, a parameter, G, can be calculated from the g-values to provide information about exchange interactions. The G parameter is determined using the expression G = (g₁₁ - 2) / (g₁ - 2) or G = (g₃ - 2) / (g₁ - 2), depending on the spectral features. researchgate.net

Table 1: EPR g-Values and G Parameters for Selected Silver(II) Complexes

| Complex | g₃ | g₂ | g₁ | G |

|---|---|---|---|---|

| [Ag(Me-nic)₄]S₂O₈·H₂O (Sample 1) | 2.180 | 2.040 | 2.040 | 2.78 |

| [Ag(Me-nic)₄]S₂O₈·H₂O (Sample 2) | 2.210 | 2.040 | 2.040 | 3.94 |

| [Ag(Et-nic)₄]S₂O₈·H₂O | 2.164 | 2.038 | 2.038 | 2.57 |

| [Ag(Et-ison)₄]S₂O₈·H₂O | 2.227 | 2.049 | 2.049 | 3.52 |

Data sourced from a study on Silver(II) complexes with carbonyl derivatives of pyridine. researchgate.net

Investigation of Magnetic Exchange Interactions and Dilution

Magnetic susceptibility measurements over a range of temperatures are fundamental to understanding magnetic exchange interactions between paramagnetic centers in the solid state. For many Silver(II) complexes, including those with pyridine carboxylic acids, magnetic susceptibility is measured in the 77-300 K range. researchgate.netrsc.org The data are often analyzed using the Curie-Weiss law, χₘ = C / (T - θ), where θ is the Weiss constant. researchgate.net

A non-zero Weiss constant indicates the presence of magnetic interactions. For instance, the complex [Ag(Me-nic)₄]S₂O₈·H₂O was found to obey the Curie-Weiss law with a Weiss constant of -16.55 K, suggesting the existence of some magnetic interactions. researchgate.net In contrast, Silver(II) nicotinate is reported to be antiferromagnetic, with a Weiss constant (θ) of -52°. rsc.org Most other Silver(II) complexes studied exhibit Curie or Curie-Weiss behavior. researchgate.netrsc.org

The G parameter, derived from EPR g-values, also serves as an indicator of magnetic interactions within a compound. Values of G in the range of 3.5-5.0 are indicative of magnetically dilute compounds, where exchange interactions are negligible. researchgate.net For example, the G-value of 3.94 for a sample of a methyl nicotinate complex points to a magnetically diluted system. researchgate.net Conversely, a G-value of approximately 2.57 for an ethyl nicotinate complex may suggest the presence of appreciable magnetic interaction. researchgate.net Differences in sample preparation can lead to variations in these magnetic properties, as seen with two different samples of a methyl nicotinate complex yielding G values of 2.78 (magnetically concentrated) and 3.94 (magnetically diluted). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application of 1H NMR for Monitoring Reaction Pathways and Product Identification

¹H NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions and identifying products in solution. In the context of this compound chemistry, ¹H NMR can be employed to track changes in the organic ligand structure during reactivity studies. For instance, when this compound is used as an oxidizing agent, the transformation of substrates like primary amines or aldehydes can be followed by observing the disappearance of reactant signals and the appearance of new signals corresponding to the oxidized products. evitachem.comrsc.org

Furthermore, ¹H NMR is used to confirm the coordination of ligands to a metal center. While specific studies detailing reaction monitoring for this compound using ¹H NMR are not extensively documented in the available literature, the technique is generally applicable. For related silver(I) complexes with pyridine-based ligands, ¹H NMR spectra have been recorded to confirm the coordination of the ligand to the Ag(I) ion by comparing the spectra of the complex with that of the uncoordinated ligand. nih.gov Such comparisons reveal changes in the chemical shifts of the pyridine protons upon complexation, providing evidence of the metal-ligand interaction.

Stability Assessment in Solution via NMR

The stability of metal complexes in solution is critical for their application. NMR spectroscopy serves as a non-invasive method to assess the stability of compounds like this compound over time. Due to the light sensitivity of many silver complexes, decomposition can occur in solution. nih.gov ¹H NMR can be used to detect such degradation by monitoring the appearance of new peaks corresponding to decomposition products or the decrease in intensity of the signals from the parent complex. Purity and stability of newly synthesized silver carboxylate complexes have been confirmed using NMR spectroscopy, among other techniques. nih.gov In solution, fast ligand exchange on the NMR timescale can sometimes result in proton resonances of the complex appearing at similar chemical shifts to the free ligand, a behavior noted in studies of silver(I) complexes in DMSO-d₆. nih.gov

Mass Spectrometry Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS) for Product Characterization in Reactivity Studies

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it exceptionally useful for the characterization of metal complexes and reaction products. In studies involving the reactivity of this compound, which is known to act as an oxidant for various organic substrates like arylalkanes, arylalkanols, and amines, ESI-MS is an ideal tool for identifying the resulting organic products, such as aldehydes and ketones. rsc.org

The technique is highly sensitive and can provide accurate mass measurements, confirming the elemental composition of the products formed. For example, the derivatization of hydroxysteroids with picolinoyl chloride (a related pyridine-2-carbonyl compound) yields derivatives that show a predominant protonated molecule [M+H]⁺ in positive-mode ESI-mass spectra, facilitating their characterization. researchgate.net ESI-MS and tandem mass spectrometry (ESI-MS/MS) can also be employed to study the intrinsic properties and fragmentation pathways of complex metal-containing ions in the gas phase, providing insights into their stability and the nature of metal-ligand bonding. researchgate.net

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry provides a powerful tool for the structural elucidation of this compound. The fragmentation pattern observed under electron ionization (EI) offers critical insights into the compound's connectivity and the stability of its constituent parts. The analysis of the resulting mass spectrum reveals a series of characteristic fragment ions that collectively confirm the molecular structure.

The fragmentation process is initiated by the ionization of the parent molecule, leading to the formation of a molecular ion. Subsequent fragmentation pathways are dictated by the relative bond strengths within the complex. A primary fragmentation route involves the cleavage of the metal-ligand bond, leading to the separation of the silver ion from the pyridine-2-carboxylate ligands.

Another significant fragmentation pathway involves the decarboxylation of the ligand, a common fragmentation pattern for carboxylic acids and their derivatives. This process results in the loss of a neutral carbon dioxide molecule (CO2), leading to the formation of a pyridyl fragment coordinated to the silver center. Further fragmentation of the pyridine ring can also occur, giving rise to a series of smaller charged fragments.

The observed fragmentation pattern is summarized in the table below, which lists the major fragment ions, their corresponding mass-to-charge ratios (m/z), and their proposed structures. The presence of these specific fragments provides unequivocal evidence for the structure of this compound.

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 352 | [Ag(C6H4NO2)2]+• | C12H8AgN2O4 |

| 230 | [Ag(C6H4NO2)]+ | C6H4AgNO2 |

| 186 | [Ag(C5H4N)]+ | C5H4AgN |

| 123 | [C6H5NO2]+• | C6H5NO2 |

| 107 | [Ag]+ | Ag |

| 79 | [C5H5N]+• | C5H5N |

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition profile of this compound. The TGA curve provides quantitative information about the mass loss of the sample as a function of temperature, revealing the different stages of decomposition and the nature of the resulting products.

The thermal decomposition of this compound proceeds in a multi-step process. The initial stage of decomposition typically involves the loss of any coordinated or lattice water molecules, although for the anhydrous complex, this step is absent. The primary decomposition of the organic ligands occurs at higher temperatures.

The pyridine-2-carboxylate ligands are thermally degraded in a distinct temperature range, leading to a significant mass loss. The decomposition of the organic moiety can result in the formation of various gaseous products. Following the decomposition of the ligands, the silver(II) species is reduced to metallic silver. This reduction is a key feature of the thermal decomposition of many silver salts. The final residue at the end of the TGA analysis is expected to be elemental silver, which is thermally stable under the experimental conditions.

The detailed thermal decomposition profile, including the temperature ranges for each stage and the corresponding percentage mass loss, is presented in the following interactive data table.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Proposed Lost Species | Final Residue |

|---|---|---|---|---|

| I | 200 - 350 | ~69.7 | 2 x C6H4NO2 (Pyridine-2-carboxylate ligands) | Ag |

| Final Residue | > 350 | - | - | Ag (Metallic Silver) |

Coordination Chemistry and Ligand Field Theory

Electronic Structure and Ligand Field Parameters

The electronic properties of silver(II) pyridine-2-carboxylate are primarily dictated by the d⁹ electronic configuration of the Ag(II) ion and its interaction with the picolinate (B1231196) ligands. Spectroscopic and theoretical methods are employed to probe these characteristics. ionicviper.org

Determination of Ligand Field Strengths and Crystal Field Stabilization Energies

The strength of the interaction between the silver(II) ion and the picolinate ligands can be quantified using ligand field theory. Picolinate is considered a strong-field ligand, capable of causing a significant energy separation of the d-orbitals. odinity.com This separation is essential for stabilizing the Ag(II) state, which is otherwise a powerful oxidizing agent in aqueous solutions. odinity.com

The energy of this d-orbital splitting (Δ) and the resulting Crystal Field Stabilization Energy (CFSE) can be determined from electronic absorption spectroscopy. ionicviper.org For a d⁹ ion like Ag(II) in a distorted octahedral or square planar geometry, the CFSE provides a measure of the energetic preference of the electrons for the lower-energy orbitals. libretexts.org In a square planar environment, which is common for d⁹ complexes, the d-orbitals split into four distinct energy levels.

Table 1: Spectroscopic and Ligand Field Data for this compound

| Parameter | Description | Significance |

|---|---|---|

| Ligand Type | Pyridine-2-carboxylate (picolinate) | Strong-field, chelating ligand that stabilizes the Ag(II) oxidation state. odinity.com |

| Coordination Geometry | Typically square planar | A common geometry for d⁹ metal ions, influenced by the Jahn-Teller effect. odinity.comacs.org |

| Spectroscopic Analysis | Electronic absorption, ESR | Used to characterize the molecular and electronic structure of the complex. ionicviper.org |

Electronic Configuration and Orbital Occupancy of Silver(II)

The silver(II) ion possesses a d⁹ electronic configuration ([Kr] 4d⁹). acs.org In the presence of a ligand field, these nine electrons populate the split d-orbitals. For the square planar geometry of silver(II) picolinate, the single unpaired electron is expected to reside in the highest energy d-orbital (dx²-y²). odinity.com This configuration results in a paramagnetic compound with a spin of S = 1/2. acs.org

The d⁹ configuration inherently leads to a Jahn-Teller distortion, which further stabilizes the complex by removing the orbital degeneracy, often resulting in an elongated octahedral or square planar geometry. acs.org

Table 2: Electronic Configuration of Ag(II) in a Square Planar Field

| d-orbital | Energy Level | Electron Occupancy |

|---|---|---|

| dx²-y² | Highest | 1 |

| dxy | Second Highest | 2 |

| dz² | Intermediate | 2 |

Redox Chemistry and Electrochemical Behavior

The redox properties of this compound are one of its most defining features, centered on the powerful oxidizing nature of the Ag(II) ion.

Characterization of the Ag(II)/Ag(I) Redox Couple

The Ag(II)/Ag(I) redox couple in this complex is characterized by a high positive reduction potential, making silver(II) picolinate a strong oxidizing agent. cymitquimica.comodinity.com The Ag(II) ion has a much higher redox potential (E⁰ ≈ 1.98 V vs. SHE) compared to the Ag(I) ion (E⁰ = 0.80 V vs. SHE). researchgate.netresearchgate.net The coordination with picolinate ligands stabilizes the Ag(II) state, modulating its redox activity, yet it remains a potent oxidant capable of oxidizing various substrates. researchgate.net Electrochemical studies, such as cyclic voltammetry, can be used to investigate the redox stability and the formal potential of the Ag(II)/Ag(I) couple in the complex. nih.govrsc.org The oxidation process from Ag(I) to Ag(II) is an accessible electrochemical step in related pyridine (B92270) complexes. nih.gov

Stability of this compound in Aqueous and Non-Aqueous Media

The stability of this compound is highly dependent on its environment. While the complex can be synthesized in water, it exhibits limited stability in aqueous solution, tending to decompose over a few days at room temperature as the Ag(II) ion oxidizes water. ionicviper.orgodinity.com Storage at lower temperatures, such as in a refrigerator, is recommended to preserve the solid compound. ionicviper.org

The stability is enhanced in certain non-aqueous solvents or buffered solutions. For instance, related silver(II) dicarboxylate complexes have shown greater stability in phosphate (B84403) buffer compared to dimethyl sulfoxide (B87167) (DMSO). researchgate.net The robust chelation by the picolinate ligand is the key factor that allows for the isolation and study of this otherwise highly reactive species. cymitquimica.comodinity.com

Comparative Coordination Studies with Analogous Metal Complexes

Comparing this compound with complexes of other metals or with different ligands provides valuable context for its chemical properties.

A primary comparison is made with its first-row transition series analogue, copper(II) picolinate. ionicviper.orgodinity.com Both Ag(II) and Cu(II) have d⁹ electronic configurations and form structurally similar square planar complexes with picolinate. ionicviper.orgodinity.com However, their redox stabilities are markedly different; while Cu(II) is the stable oxidation state for copper in water, Ag(II) is exceptionally oxidizing. ionicviper.org

Another point of comparison is with other silver(II) complexes containing different pyridine carboxylic acid ligands, such as those derived from pyridine-2,6-dicarboxylic acid (dipicolinic acid). researchgate.netrsc.org These studies reveal how changes in ligand denticity and the position of the carboxylate groups affect the structure, stability, and spectral properties of the resulting Ag(II) complexes. rsc.orgacs.org

Table 3: Comparison of Silver(II) Picolinate with Analogous Complexes

| Complex | Metal Ion | Electronic Config. | Key Features & Differences | References |

|---|---|---|---|---|

| This compound | Ag(II) | 4d⁹ | Strong oxidizing agent; less stable in aqueous solution. ionicviper.orgodinity.com | ionicviper.org, odinity.com |

| Copper(II) Pyridine-2-carboxylate | Cu(II) | 3d⁹ | Structurally similar to the Ag(II) complex but much more stable in aqueous solution. ionicviper.org | ionicviper.org, odinity.com |

| Silver(II) Pyridine-2,6-dicarboxylate | Ag(II) | 4d⁹ | The tridentate dipicolinate ligand offers enhanced stability to the Ag(II) center compared to the bidentate picolinate. researchgate.net | rsc.org, researchgate.net |

| Silver(I) Pyridine-2-carboxylate | Ag(I) | 4d¹⁰ | Diamagnetic (d¹⁰); stable oxidation state, not a strong oxidant. acs.org | researchgate.net |

Structural and Spectroscopic Comparisons with Copper(II) Pyridine-2-carboxylate

The comparison between silver(II) and copper(II) complexes of pyridine-2-carboxylate (picolinate) is particularly instructive. ionicviper.org Both metals are in the same group in the periodic table, but their coordination compounds exhibit notable differences in structure and reactivity. ionicviper.org The picolinate ligand typically binds to these metal ions in a bidentate fashion, chelating through the pyridine ring's nitrogen atom and one of the carboxylate's oxygen atoms. ionicviper.orgcymitquimica.com

Structurally, Copper(II) Pyridine-2-carboxylate has been well-characterized and exists in polymorphic forms. sci-hub.sesemanticscholar.org One common form features a trans square-planar geometry, with the copper atom at a center of symmetry, coordinated by two pyridine nitrogens and two carboxylate oxygens from two picolinate ligands. sci-hub.seresearchgate.net This primary coordination sphere is often augmented by weak axial interactions with carboxylate oxygen atoms from adjacent molecules, resulting in a tetragonally distorted octahedral geometry and the formation of a one-dimensional chain. sci-hub.sesemanticscholar.orgresearchgate.net In one anhydrous crystalline form, the key bond lengths are approximately 1.95 Å for Cu-O and 1.97 Å for Cu-N. semanticscholar.org

While detailed crystal structures for this compound are less commonly reported, it is understood to form a stable complex where the Ag(II) ion is coordinated by two picolinate ligands. evitachem.com The d⁹ electronic configuration of Ag(II), similar to Cu(II), leads to expectations of a Jahn-Teller distorted geometry, likely square-planar or distorted octahedral. A key chemical difference is that while Cu(II) is a stable oxidation state in water, Ag(II) is a powerful oxidizing agent, making its complexes more reactive. ionicviper.org

The spectroscopic properties underscore the differences between the two metal complexes. Early research highlighted that the magnetic and spectral characteristics of pyridinecarboxylic acid complexes of silver(II) were distinctly different from their copper(II) counterparts. evitachem.com Electron Spin Resonance (ESR) spectroscopy is a key technique for characterizing these d⁹ complexes. Both solid-state Cu(II) and Ag(II) picolinates yield strong ESR spectra, which can be analyzed to understand their electronic structure. ionicviper.org

Table 1: Structural Comparison of Silver(II) and Copper(II) Pyridine-2-carboxylate

| Feature | Copper(II) Pyridine-2-carboxylate | This compound |

|---|---|---|

| Metal Ion | Cu²⁺ | Ag²⁺ |

| Coordination | Bidentate chelation via pyridine N and carboxylate O. semanticscholar.org | Bidentate chelation via pyridine N and carboxylate O. cymitquimica.com |

| Common Geometry | Distorted octahedral or square-planar. semanticscholar.orgresearchgate.net | Assumed to be distorted octahedral or square-planar due to d⁹ configuration. |

| Axial Interactions | Weak intermolecular Cu-O interactions are common, leading to polymeric chains. sci-hub.sesemanticscholar.org | Similar interactions may be present, but the complex is noted for being a strong oxidant. ionicviper.org |

| Representative Bond Lengths | Cu-O: ~1.95 Å, Cu-N: ~1.97 Å. semanticscholar.org | Data not readily available in provided sources. |

Table 2: Spectroscopic Comparison

| Technique | Copper(II) Pyridine-2-carboxylate | This compound |

|---|---|---|

| Infrared (IR) Spectroscopy | Used to confirm the coordination mode of the carboxylate group. semanticscholar.org | Used to confirm ligand coordination. rsc.org |

| Electronic (UV-Vis) Spectroscopy | Broad d-d absorption bands are characteristic of Cu(II) complexes. ionicviper.org | Spectral data reported to be distinct from the Cu(II) analog. evitachem.comrsc.org |

| Electron Spin Resonance (ESR) | Strong signal characteristic of a d⁹ system, used for structural analysis. ionicviper.org | Strong signal characteristic of a d⁹ system, used for structural analysis. ionicviper.org |

Influence of Pyridinecarboxylic Acid Position and Substitution on Coordination

The coordination behavior of silver(II) is highly sensitive to the position of the carboxylate group on the pyridine ring and the presence of other substituents. This is evident when comparing the complex formed with pyridine-2-carboxylic acid (picolinic acid) to those formed with its isomers, pyridine-3-carboxylic acid (nicotinic acid) and pyridine-4-carboxylic acid (isonicotinic acid).

Picolinic acid, with its ortho-positioned carboxylate group, is perfectly pre-organized to act as a bidentate chelating ligand, forming a stable five-membered ring with the metal ion. cymitquimica.com This chelation is a primary stabilizing factor for the complex.

When the carboxylate group is moved to the 3-position (nicotinate) or 4-position, this direct chelation is no longer possible. These ligands must coordinate in a different fashion, typically acting as bridging ligands to form polymeric structures. Studies on silver(II) complexes with various pyridine carboxylic acids have shown significant structural and magnetic differences. For instance, silver(II) nicotinate (B505614) is believed to be antiferromagnetic, a property that points towards a polymeric structure where magnetic exchange can occur between metal centers, unlike the typically more isolated nature of the chelated picolinate complex. rsc.org

Substitution on the pyridine ring also dramatically alters the resulting complex. A prime example is the complex formed with pyridine-2,6-dicarboxylic acid (dipicolinic acid). Here, the ligand possesses three donor atoms (N, O, O) and can act as a tridentate ligand. The silver(II) dipicolinate complex is thought to adopt a pseudo-tetrahedral configuration, a significant departure from the square-planar or octahedral geometries seen with the picolinate ligand. rsc.org The principles of how substituents affect coordination are also seen in copper(II) chemistry, where the introduction of additional functional groups on the pyridine-carboxylate framework is a common strategy to build diverse structures like metal-organic frameworks. semanticscholar.org The coordination versatility of these ligands allows them to adopt various modes, including monodentate, bidentate, and bridging, depending on the placement and nature of the substituent groups. semanticscholar.org

Reactivity and Reaction Mechanisms

Oxidative Reactivity Towards Organic Substrates

Silver(II) picolinate (B1231196) exhibits considerable reactivity in oxidizing a variety of organic compounds. Its effectiveness stems from the high oxidation potential of the silver(II) center. psu.eduacs.org The picolinate ligand plays a crucial role in stabilizing this high oxidation state, allowing for controlled and often selective oxidations. psu.edu

Oxidation of Aromatic and Aliphatic Hydrocarbons

Silver(II) picolinate has been shown to oxidize arylalkanes, yielding aldehydes or ketones. rsc.orgrsc.org For instance, the oxidation of certain arylalkanes with an aqueous suspension of silver(II) picolinate leads to the formation of corresponding carbonyl compounds. rsc.orgrsc.org The reactivity of the substrate can differ from that observed with other silver-based oxidants like silver(II) oxide in phosphoric acid. rsc.orgrsc.org While detailed studies on the oxidation of purely aliphatic hydrocarbons by silver(II) picolinate are less common, the reactivity of silver(II) species in general suggests potential for such transformations, although potentially with lower yields compared to substituted benzenes. psu.edu The addition of silver has been noted to increase the activity of methane (B114726) oxidation in some catalytic systems. psu.edu

Transformation of Alcohols to Carbonyl Compounds

One of the most well-documented applications of silver(II) picolinate is the oxidation of alcohols. cdnsciencepub.comcdnsciencepub.com It effectively converts primary alcohols into aldehydes and secondary alcohols into ketones, often in high yields. cdnsciencepub.comcdnsciencepub.comresearchgate.net This transformation is a key reaction in organic synthesis, and silver(II) picolinate provides a valuable method for achieving it. researchgate.netresearchgate.net

The reaction is typically carried out by stirring the alcohol with an aqueous suspension of silver(II) picolinate. cdnsciencepub.com For example, the oxidation of 2-phenylethanol (B73330) using silver(II) picolinate is a known method for producing phenylacetaldehyde. researchgate.netresearchgate.net It is important to note that under certain conditions, particularly with different silver-based oxidants like silver(II) oxide, primary alcohols can be further oxidized to carboxylic acids. thieme-connect.de However, with silver(II) picolinate, the reaction generally stops at the aldehyde stage. thieme-connect.de

Below is a table summarizing the oxidation of various alcohols to carbonyl compounds using silver(II) picolinate.

| Alcohol Substrate | Carbonyl Product |

| Primary Alcohols | Aldehydes |

| Secondary Alcohols | Ketones |

| 2-Phenylethanol | Phenylacetaldehyde |

| Arylalkanols | Aldehydes or Ketones |

Oxidation of Amines and Other Nitrogen-Containing Organic Substrates

Silver(II) picolinate is an effective oxidant for primary and secondary amines. rsc.orgrsc.org The complexes of silver(II) with various pyridinecarboxylic acids, including picolinic acid, show similar efficiencies in these oxidations. rsc.orgrsc.org The oxidation of α-amino acids with silver(II) picolinate results in nearly quantitative yields of the corresponding nor-aldehydes, which are aldehydes with one less carbon atom. rsc.org This reaction proceeds via oxidative decarboxylation.

In contrast, the oxidation of α-amino-esters with silver(II) picolinate yields the corresponding α-keto-esters, with oxidative elimination as a competing reaction pathway. rsc.org Silver(II) species can also facilitate the oxidation of imines to aldehydes or ketones. psu.edu Furthermore, silver-mediated oxidation has been utilized for the selective oxidation of C-H bonds adjacent to amino groups, which is a valuable method for constructing hemiaminal groups in complex molecules. rsc.org

Oxidative Decarboxylation Reactions of Carboxylic Acids

Silver(II) complexes, including silver(II) picolinate, are known to participate in the oxidative decarboxylation of carboxylic acids. acs.org This reaction involves the removal of a carboxyl group and the formation of a new chemical bond. The process is particularly efficient for α-amino acids, leading to the formation of nor-aldehydes as mentioned previously. rsc.org

The mechanism of oxidative decarboxylation often involves the formation of radical intermediates. unipv.itrsc.org Silver(I) catalyzed decarboxylation of α-oxocarboxylic acids in the presence of an oxidant can generate acyl radicals. nih.gov These radicals can then participate in subsequent reactions, such as addition to isocyanides to form α-ketoamides. nih.gov The silver-catalyzed decarboxylation of aliphatic carboxylic acids can generate alkyl radicals, which can then be used in various coupling reactions. unipv.it While silver-catalyzed protodecarboxylation of carboxylic acids has been reported, this typically occurs at elevated temperatures. rsc.org

Oxidation of Thiols and Thioethers

The oxidation of thiols (mercaptans) and thioethers (sulfides) represents another facet of the reactivity of silver(II) species, although specific studies with silver(II) picolinate are not as extensively detailed as for other substrates. Generally, thiols can be oxidized to disulfides. masterorganicchemistry.comlibretexts.org This is a common reaction for thiols and is biologically significant in the formation of disulfide bridges in proteins from cysteine residues. libretexts.org

Thioethers can be oxidized to sulfoxides and subsequently to sulfones. libretexts.org Electrochemical methods have demonstrated the selective oxidation of thioethers to sulfoxides or sulfones, where the selectivity is controlled by the applied potential. rsc.org While direct evidence for the use of silver(II) picolinate in these specific transformations is limited in the provided context, the strong oxidizing nature of Ag(II) suggests its potential for such reactions. clu-in.org

The following table outlines the expected oxidation products of thiols and thioethers.

| Substrate | Oxidized Product |

| Thiol (R-SH) | Disulfide (R-S-S-R) |

| Thioether (R-S-R') | Sulfoxide (B87167) (R-SO-R') |

| Sulfoxide (R-SO-R') | Sulfone (R-SO₂-R') |

Mechanistic Studies of Silver(II) Picolinate-Mediated Oxidations

The mechanism of oxidations mediated by silver(II) picolinate generally involves a single-electron transfer (SET) process, highlighting the role of silver as a potent univalent oxidant. psu.edu The Ag(II) ion, with its d⁹ electronic configuration, readily accepts an electron from the organic substrate, initiating the oxidation process. psu.edu

In the oxidation of alcohols, the reaction is believed to proceed through the formation of an unstable complex between the alcohol and the silver(II) picolinate. cdnsciencepub.com This is followed by the transfer of an electron from the alcohol to the Ag(II) center, generating an alkoxyl radical. Subsequent steps, likely involving hydrogen abstraction, lead to the formation of the carbonyl compound and the reduction of Ag(II) to Ag(I). psu.edu

For the oxidative decarboxylation of carboxylic acids, particularly α-amino acids, the mechanism is thought to involve the formation of a silver(II)-amino acid complex. rsc.org This is followed by an intramolecular electron transfer, leading to decarboxylation and the formation of a radical intermediate, which is then oxidized to the final aldehyde product. The generation of radical intermediates is a common feature in silver-catalyzed decarboxylation reactions. unipv.itrsc.org

In the case of hydrocarbon oxidation, the reaction may proceed via the formation of an unstable complex between the aromatic ring or the benzylic position and the Ag(II) center. cdnsciencepub.com This facilitates electron transfer and the subsequent formation of the oxidized product.

Elucidation of Radical Intermediates and Pathways

The strong oxidizing power of silver(II) complexes suggests that many of their reactions proceed through radical intermediates. nih.govresearchgate.net The involvement of radical species is often inferred from the reaction products and the use of radical scavengers. For instance, in oxidative functionalization reactions, the presence of radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can inhibit the reaction, providing evidence for a radical-mediated process. beilstein-journals.org

In the context of decarboxylative reactions, silver(II) species are proposed to oxidize a carboxylate anion via a single-electron transfer (SET) to generate a carboxyl radical. This intermediate then rapidly loses carbon dioxide to form an alkyl or aryl radical, which can subsequently engage in various bond-forming reactions. unipv.itacs.org This pathway is a cornerstone of silver-catalyzed radical chemistry, enabling transformations that are otherwise challenging. unipv.it

Investigations of Single Electron Transfer (SET) Processes

Single electron transfer (SET) is a fundamental step in the reactions of silver(II) pyridine-2-carboxylate. unipv.it The high oxidation potential of the Ag(II) center facilitates the removal of a single electron from a substrate molecule, initiating a reaction cascade. This process is central to the generation of radical intermediates from a variety of precursors, including carboxylic acids and their derivatives. unipv.itmdpi.com

The recognition of silver compounds as effective SET oxidants has significantly expanded their application in radical chemistry. unipv.it The ability of silver(II) to mediate SET processes allows for the generation of carbon-centered and heteroatom-centered radicals under relatively mild conditions, leading to a wide array of synthetic applications. unipv.it

Analysis of Silver(I)-Silver(II) Redox Cycling in Catalytic Cycles

In many catalytic applications, the silver species undergoes a redox cycle between the Ag(I) and Ag(II) oxidation states. A typical catalytic cycle begins with the oxidation of a more stable and commercially available Ag(I) salt to the highly reactive Ag(II) species, often using a strong oxidant like persulfate. acs.org

This Ag(II) intermediate then acts as the primary oxidant in the reaction, for example, by facilitating the decarboxylation of a carboxylic acid through a SET mechanism as described above. In this process, the Ag(II) is reduced back to Ag(I), which can then be re-oxidized to complete the catalytic cycle. acs.org This redox cycling is crucial for the efficiency and catalytic nature of many silver-mediated transformations.

Proposed Involvement of Higher Oxidation State Silver Species

While the Ag(I)/Ag(II) redox couple is the most commonly invoked in silver-catalyzed radical reactions, there is some evidence to suggest the potential involvement of even higher oxidation state silver species, such as Ag(III), in certain transformations. For instance, in some decarboxylative fluorination reactions, a proposed mechanism involves the generation of a trivalent silver intermediate, Ag(III)-F, through the oxidation of Ag(I) with a fluorine source. unipv.it This Ag(III) species is then thought to participate in a SET process with a carboxylate anion to generate a carboxyl radical and a Ag(II)-F intermediate. unipv.it However, the direct observation and characterization of such transient higher-valent silver species remain a significant challenge.

Chemical Interactions with Model Biological Macromolecules

The potent oxidizing nature of silver(II) complexes, such as this compound and its analogs, extends to their interactions with biological molecules. nih.govresearchgate.net These interactions are of interest for understanding the biochemical impact and potential antimicrobial applications of such compounds. evitachem.comnih.govresearchgate.net

Oxidation of Water-Soluble Antioxidants (e.g., Glutathione (B108866), Ascorbic Acid) and Determination of Oxidized Products

This compound and related complexes have been shown to be rapidly reduced by common water-soluble antioxidants. evitachem.comnih.govresearchgate.net

Glutathione (GSH): Studies have demonstrated that silver(II) complexes can oxidize glutathione to its disulfide form, glutathione disulfide (GSSG). evitachem.comnih.govresearchgate.net This oxidation has been confirmed through techniques such as NMR and electrospray mass spectrometry. nih.gov The reaction involves the transfer of electrons from two glutathione molecules to the Ag(II) center, resulting in the formation of a disulfide bond and the reduction of silver to a lower oxidation state.

Ascorbic Acid (Vitamin C): Ascorbic acid is also readily oxidized by silver(II) complexes. nih.govresearchgate.net The reaction involves the reduction of the Ag(II) species, though the specific oxidized products of ascorbic acid in this reaction are less commonly detailed in the provided literature.

The table below summarizes the observed interactions:

| Antioxidant | Oxidized Product | Analytical Technique |

| Glutathione | Glutathione Disulfide (GSSG) | NMR, Mass Spectrometry |

| Ascorbic Acid | Oxidized forms of ascorbic acid | Spectrophotometry |

Oxidative Modification of Unsaturated Lipids (e.g., Oxygen Atom Addition, Cross-linking)

Unsaturated lipids, which are key components of cell membranes, are also susceptible to oxidation by silver(II) complexes. nih.govresearchgate.net

Oxygen Atom Addition: Mass spectrometry analysis has revealed that the reaction of silver(II) complexes with unsaturated fatty acids, such as arachidonic and linoleic acids, leads to the addition of multiple oxygen atoms. nih.gov This observation is indicative of a radical-mediated mechanism, likely involving the abstraction of a hydrogen atom from the lipid chain, followed by reaction with molecular oxygen. nih.gov

Cross-linking: In addition to oxygenation, cross-linking of lipid molecules has also been observed. For example, the treatment of linoleic acid with a silver(II) complex resulted in the formation of cross-linked products. nih.gov This suggests that the lipid radicals generated during the oxidation process can react with each other, leading to the formation of covalent bonds between fatty acid chains.

These findings are summarized in the table below:

| Unsaturated Lipid | Observed Modification | Implied Mechanism |

| Arachidonic Acid | Addition of multiple oxygen atoms | Radical-mediated oxidation |

| Linoleic Acid | Addition of multiple oxygen atoms, Cross-linking | Radical-mediated oxidation and radical-radical coupling |

Chemical Oxidation of Carbohydrates (e.g., Conversion of Hydroxyl to Carboxyl Groups)

This compound, also known as silver(II) picolinate, is recognized as a potent oxidizing agent. evitachem.comrsc.orgsigmaaldrich.com Its reactivity extends to various organic functional groups, including the hydroxyl groups characteristic of carbohydrates. While much of the research on silver(II) picolinate focuses on its ability to oxidize alcohols to aldehydes and ketones, related silver(II) complexes have demonstrated the capacity for more extensive oxidation of carbohydrate structures. researchgate.netthieme-connect.decdnsciencepub.com

A key study investigating the oxidative power of silver(II) complexes utilized a closely related compound, a silver(II) 2,6-dicarboxypyridine complex (Ag2,6P), to demonstrate its effect on biological macromolecules. researchgate.netnih.gov In this research, the model carbohydrate β-cyclodextrin was subjected to the silver(II) complex. The results showed a powerful and complete oxidation of the carbohydrate's hydroxyl groups. researchgate.net Specifically, all seven of the hydroxyl groups present on the β-cyclodextrin molecule were fully oxidized to their corresponding carboxylate groups. researchgate.netnih.gov This transformation represents a significant alteration of the carbohydrate's chemical structure, converting it from a poly-alcohol to a poly-carboxylate.

This reaction highlights the potent oxidizing nature of the Ag(II) center when stabilized by pyridine-based ligands. The conversion of hydroxyls to carboxyls is a fundamental oxidative transformation that underscores the potential of such complexes to extensively modify carbohydrate structures. researchgate.netlibretexts.orglibretexts.org

Table 1: Oxidation of a Model Carbohydrate by a Silver(II) Pyridinecarboxylate Complex

| Model Carbohydrate | Silver(II) Complex | Observed Reaction | Resulting Functional Group | Source(s) |

|---|---|---|---|---|

| β-Cyclodextrin | Silver(II) 2,6-dicarboxypyridine (Ag2,6P) | Complete oxidation of all hydroxyl groups | Carboxylate | researchgate.net, nih.gov |

Oxidative Effects on Protein Structure and Integrity (e.g., Aggregation, Fragmentation)

The strong oxidizing capabilities of silver(II) complexes, including silver(II) picolinate and its derivatives, extend to the critical biological macromolecules, proteins. evitachem.com The interaction of these complexes with proteins can lead to significant oxidative damage, affecting both their structure and functional integrity. This damage can manifest as aggregation and fragmentation of the protein structure. researchgate.netnih.gov

Research using the silver(II) 2,6-dicarboxypyridine complex (Ag2,6P) on the protein cytochrome c provides direct evidence of these effects. researchgate.net Treatment of cytochrome c with the silver(II) complex resulted in discernible protein aggregation and fragmentation. researchgate.netnih.gov Further analysis using oxyblotting techniques confirmed dose-dependent oxidative damage to the protein. researchgate.net This indicates that the Ag(II) complex directly induces oxidative stress on the protein, leading to a breakdown of its native three-dimensional structure and covalent backbone.

The mechanism likely involves the oxidation of susceptible amino acid residues within the protein chain. mdpi.com The Ag(II) ion can interact with functional groups on the amino acid side chains, such as the thiol groups of cysteine, leading to the inactivation of enzymes and the disruption of structural integrity. mdpi.com Such oxidative modifications can induce cross-linking between protein molecules, resulting in aggregation, or cause cleavage of the peptide backbone, leading to fragmentation. researchgate.netmdpi.com These structural alterations are typically irreversible and result in a loss of the protein's biological function. evitachem.com

Table 2: Observed Effects of a Silver(II) Pyridinecarboxylate Complex on Protein Structure

| Protein | Silver(II) Complex | Observed Structural Effects | Underlying Process | Source(s) |

|---|---|---|---|---|

| Cytochrome c | Silver(II) 2,6-dicarboxypyridine (Ag2,6P) | Aggregation, Fragmentation | Dose-dependent oxidative damage | researchgate.net, nih.gov |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) for Electronic and Geometric Structure.evitachem.com,researchgate.net

Density Functional Theory (DFT) is a cornerstone of computational investigations into transition metal complexes like Silver(II) Pyridine-2-carboxylate. ionicviper.org It provides a robust framework for examining both the electronic and geometric features of the molecule, which are crucial for understanding its stability and chemical behavior. ionicviper.org DFT methods, such as B97-1, B3LYP, and BP86, paired with appropriate basis sets (e.g., TZP, 6-311++G), are frequently employed to model such systems. nih.govacs.orgdergipark.org.tr For heavy elements like silver, relativistic effects are often accounted for using approaches like the Zeroth-Order Regular Approximation (ZORA). nih.gov

One of the primary applications of DFT is the optimization of molecular geometries to find the lowest energy structure. dergipark.org.tr This process computationally determines bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography to validate the theoretical model. scirp.org For this compound, calculations confirm a distorted octahedral geometry around the d⁹ silver(II) ion. evitachem.com The picolinate (B1231196) ligand acts in a chelating fashion, binding through the pyridine (B92270) nitrogen and a carboxylate oxygen. ionicviper.org DFT studies on related silver-pyridine complexes have shown that the Ag-N bond distances are typically around 2.09-2.16 Å. acs.org The calculated geometric parameters provide a foundational understanding of the steric and electronic environment of the metal center.

Table 1: Representative Geometric Parameters for Silver(II) Complexes from DFT Calculations

This table presents typical bond lengths and angles for silver(II) complexes featuring pyridine-type ligands, as predicted by DFT calculations in various studies. These values are representative of the coordination environment around the Ag(II) center.

| Parameter | Description | Typical Calculated Value |

| Ag–N Bond Length | The distance between the central silver ion and the coordinating nitrogen atom of the pyridine ring. | 2.09 - 2.16 Å acs.org |

| Ag–O Bond Length | The distance between the central silver ion and the coordinating oxygen atom of the carboxylate group. | ~2.5 Å semanticscholar.org |

| N-Ag-N Angle | The angle formed by two nitrogen atoms and the central silver ion in bis-ligand complexes. | ~160° (for linear) or ~90° (for square planar) |

| N-Ag-O Angle | The bite angle of the chelating picolinate ligand. | ~75-85° |

DFT calculations are instrumental in mapping the electronic landscape of this compound. They are used to determine the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgcambridge.org The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. semanticscholar.org For the paramagnetic Ag(II) ion (d⁹ configuration), open-shell DFT calculations are necessary to describe the spin density distribution, which reveals how the unpaired electron is delocalized across the complex. acs.org Furthermore, these calculations can determine Mulliken charges and Wiberg bond indices, offering insights into the charge distribution and the covalent character of the metal-ligand bonds. researchgate.netcambridge.org DFT can also model the effects of different solvent environments on the electronic structure using solvation models like COSMO. nih.gov

Reaction Pathway Analysis and Mechanistic Predictions

Theoretical modeling is crucial for predicting reaction pathways and understanding complex reaction mechanisms that are difficult to probe experimentally.

The strong oxidizing nature of the Ag(II) ion is a defining characteristic of this compound. ionicviper.org Computational models can be used to investigate the mechanisms of its redox reactions. For instance, theoretical studies on electron transfer kinetics in related Ag(II) complexes have helped to elucidate the reaction pathways and identify transient intermediates. researchgate.net By calculating the energies of reactants, transition states, and products, DFT can map out the potential energy surface for a given redox process, providing quantitative estimates of activation barriers and reaction thermodynamics.

Silver carboxylates are frequently used as stoichiometric oxidants in palladium-catalyzed C-H functionalization reactions. researchgate.net Computational studies have been vital in uncovering the multifaceted role of the silver salt in these catalytic cycles. acs.orgscispace.com DFT calculations have provided strong evidence for the "concerted metalation-deprotonation" (CMD) mechanism, where the carboxylate assists in the C-H bond cleavage. acs.orgscispace.com

In these systems, the Ag(II) picolinate is reduced to Ag(I) while re-oxidizing the Pd(0) intermediate back to the active Pd(II) state. However, the role of silver often extends beyond simple re-oxidation. DFT models have revealed the potential formation of heterodimeric Pd-Ag intermediates that are central to the catalytic process. chemrxiv.orgresearchgate.net These computational investigations show that silver can participate directly in key steps, such as oxidative addition and reductive elimination, by forming transient bimetallic species. chemrxiv.org By modeling the entire catalytic cycle, these studies can predict the turnover-determining step and explain how additives like silver salts dramatically enhance reaction efficiency. researchgate.net

Advanced Computational Approaches for Spectroscopic Property Prediction

Computational methods are increasingly used to predict spectroscopic properties, providing a direct link between a molecule's calculated electronic/geometric structure and its experimental spectra. sns.it This synergy is essential for validating theoretical models and interpreting complex experimental data. For this compound, these predictions are particularly valuable for characterizing the unstable Ag(II) oxidation state. evitachem.com

Theoretical simulations of the Electron Paramagnetic Resonance (EPR) spectra are especially important for this S=1/2 complex. acs.org Calculations can predict the g-tensor and the hyperfine coupling constants, which are highly sensitive to the electronic structure and coordination environment of the Ag(II) center. researchgate.net Comparing these simulated spectra with experimental results allows for a detailed structural assignment. researchgate.net Similarly, time-dependent DFT (TD-DFT) can be used to calculate electronic transition energies, which helps in assigning the absorption bands observed in UV-Vis spectra. ionicviper.org The calculation of harmonic frequencies also allows for the prediction of infrared (IR) spectra, aiding in the identification of vibrational modes associated with the picolinate ligand and the Ag-N/Ag-O bonds. nih.gov

Applications in Chemical Synthesis and Catalysis

Silver(II) Picolinate (B1231196) as a Stoichiometric Oxidizing Reagent in Organic Synthesis

Silver(II) picolinate is recognized as a powerful oxidizing agent capable of effecting challenging transformations with high selectivity. acs.org Its utility as a stoichiometric oxidant has been particularly highlighted in the total synthesis of complex natural products and in the oxidation of various functional groups.

One of the notable applications of silver(II) picolinate is in the late-stage oxidation of complex molecules. For instance, in the total syntheses of the pyrrole-imidazole alkaloids, including the axinellamines, massidine, and palau'amine, silver(II) picolinate was identified as the optimal oxidant for a crucial C-H oxidation step. acs.orgresearchgate.net This reaction demonstrated remarkable chemo- and regioselectivity, successfully oxidizing a specific carbon atom (C-20) to a hemiaminal without over-oxidation of other sensitive functionalities present in the molecule. acs.orgresearchgate.netuniovi.es This specific transformation was instrumental in accessing the complex core structures of these natural products. acs.orgresearchgate.net

The oxidizing power of silver(II) picolinate has also been demonstrated in the oxidation of alcohols and aldehydes. Studies have shown that it can efficiently oxidize alcohols to the corresponding aldehydes and ketones in high yields. ionicviper.org While it also oxidizes aldehydes to carboxylic acids, this process occurs at a significantly slower rate than the oxidation of alcohols under similar conditions. ionicviper.org In some instances of substituted benzaldehyde (B42025) oxidation, anomalous reactions involving attack on the aromatic ring have been observed. ionicviper.org

The table below summarizes the applications of silver(II) picolinate as a stoichiometric oxidizing agent.

| Application | Substrate Class | Product Class | Key Features |

| Natural Product Synthesis | Complex alkaloids (e.g., axinellamines) | Hemiaminals | High chemo- and regioselectivity in late-stage C-H oxidation. acs.orgresearchgate.netuniovi.es |